molecular formula C18H25N3O3 B1391365 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole CAS No. 1020722-20-6

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole

Cat. No. B1391365
CAS RN: 1020722-20-6
M. Wt: 331.4 g/mol
InChI Key: ARBMPOWFFSKILU-UHFFFAOYSA-N
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Description

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-yl)-4-nitroindole, or 2-TB-DMNI, is an organic compound that has been studied extensively for its potential applications in scientific research. It is an indole derivative, which is a type of heterocyclic compound that contains a nitrogen atom in the ring structure. 2-TB-DMNI has been studied for its ability to act as a substrate for certain enzymes, as well as its potential to be used in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : The molecule has been utilized in synthesizing key intermediates like tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which is crucial in the synthesis of effective inhibitors like atorvastatin (S. Rádl, 2003).

  • Photocleavage Properties : 1-Acyl-7-nitroindolines, structurally related to the compound , have demonstrated useful photocleavage properties, releasing carboxylic acids upon photolysis and proving to be efficient photolabile precursors (G. Papageorgiou & J. Corrie, 2000).

  • Magnetic Material Research : The molecule's structural analogs have been synthesized and analyzed for their potential in creating organic magnetic materials, exploring the role of hydrogen bonds in these systems (Jacqueline R. Ferrer et al., 2001).

  • Nitrative Cyclization for Indole Synthesis : Metal-free nitrative cyclization methods involving similar nitroindoles have been developed, providing a new pathway for synthesizing 3-nitroindoles (Guo-Bo Deng et al., 2015).

Material Science and Spectroscopy

  • Electronic Material Synthesis : Compounds structurally related have been used in synthesizing organic electronic materials, investigating the synthesis and properties of tropolone derivatives (V. Tkachev et al., 2017).

  • Phthalocyanine Complex Synthesis : The molecule's tert-butyl group is significant in synthesizing metallophthalocyanines, which are crucial in material sciences for their electronic and photophysical properties (M. Tian et al., 2002).

  • Sensing Properties : Novel compounds, including tert-butyl groups, have been synthesized and characterized for their potential in sensing applications, such as detecting picric acid, Fe3+, and l-arginine (Yingying Han et al., 2020).

  • Gas Sensing Applications : Complexes involving tert-butyl groups have been explored for their gas sensing properties, showing potential in detecting volatile organic solvent vapors (Tanju Ceyhan et al., 2007).

properties

IUPAC Name

4-(2-tert-butyl-4-nitro-1H-indol-7-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11-9-20(10-12(2)24-11)15-7-6-14(21(22)23)13-8-16(18(3,4)5)19-17(13)15/h6-8,11-12,19H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMPOWFFSKILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=C(N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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